molecular formula C15H12ClN3O2 B1372279 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1172372-17-6

1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1372279
CAS No.: 1172372-17-6
M. Wt: 301.73 g/mol
InChI Key: IKZFFMIQLZAGGJ-UHFFFAOYSA-N
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Description

1-Phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a phenyl group and a pyridin-3-yl group attached to the pyrazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-phenyl-3-carboxylic acid and pyridin-3-yl hydrazine.

  • Reaction Conditions: The reaction involves heating the starting materials in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions.

  • Purification: The resulting product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality.

  • Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to increase yield and reduce by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid.

  • Reduction Products: Reduced derivatives such as 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-amine.

  • Substitution Products: Substituted derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the development of new biological probes and imaging agents.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

  • 1-Phenyl-3-carboxylic acid: A simpler pyrazole derivative without the pyridin-3-yl group.

  • 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole: A related compound with an oxadiazole ring instead of a pyrazole ring.

  • 1,3,5-Tris(3-pyridyl-3-phenyl)benzene: A compound with multiple pyridin-3-yl and phenyl groups.

Uniqueness: 1-Phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its pyrazole core, combined with the phenyl and pyridin-3-yl groups, provides a distinct chemical profile compared to other similar compounds.

Properties

IUPAC Name

1-phenyl-5-pyridin-3-ylpyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2.ClH/c19-15(20)13-9-14(11-5-4-8-16-10-11)18(17-13)12-6-2-1-3-7-12;/h1-10H,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFFMIQLZAGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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1-phenyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

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